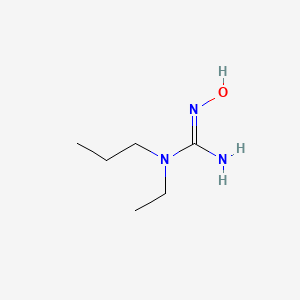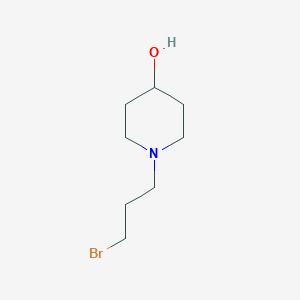![molecular formula C12H13NO2 B13162743 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde](/img/structure/B13162743.png)
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-Oxa-5-azabicyclo[221]heptan-5-yl}benzaldehyde is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Oxa-5-azabicyclo[22One common method involves the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often include the use of cyclopentenes as starting materials, with palladium catalysts facilitating the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the production of 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted benzaldehyde compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets and pathways, such as enzymes or receptors, to produce its biological effects . Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A structurally similar compound used as a platform for synthesizing various derivatives.
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate:
Uniqueness
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde is unique due to the presence of the benzaldehyde group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO2/c14-7-9-3-1-2-4-12(9)13-6-11-5-10(13)8-15-11/h1-4,7,10-11H,5-6,8H2 |
Clé InChI |
XPDSSHOAEOICGS-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(C1CO2)C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)







